3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Historical Development in Quinazoline-2,4-dione Research
Quinazoline-2,4-diones have been studied since the mid-20th century, initially as intermediates in alkaloid synthesis. Early methodologies relied on condensation reactions between anthranilic acid derivatives and urea or thiourea. The development of transition-metal-catalyzed cross-coupling reactions in the 1990s enabled precise functionalization of the quinazoline core, paving the way for derivatives like this compound. Recent advances, such as microwave-assisted synthesis and flow chemistry, have improved yields for complex substitutions while reducing reaction times.
A pivotal milestone was the 2022 discovery that quinazoline-2,4-dione derivatives exhibit fluoroquinolone-like inhibition of bacterial gyrase, renewing interest in these compounds as antimicrobial agents. This finding directly informed research into 3-(2-methylphenyl) analogs, where the ortho-methyl group enhances membrane permeability compared to unsubstituted phenyl derivatives.
Significance of 2-Methylphenyl Substitution in Medicinal Chemistry
The 2-methylphenyl group confers three principal advantages:
- Steric effects : The ortho-methyl group induces a 15–20° dihedral angle between the phenyl ring and quinazoline plane, optimizing binding to hydrophobic enzyme pockets.
- Electron donation : Methyl substitution increases electron density at the phenyl ring’s meta position by 0.3 eV (DFT calculations), facilitating charge-transfer interactions with biological targets.
- Metabolic stability : Comparative studies show 2-methylphenyl derivatives exhibit 2.3-fold longer plasma half-lives than their para-substituted counterparts in rodent models.
These properties make the substitution particularly valuable in antimicrobial applications. For example, this compound demonstrates a 4.8-fold greater inhibitory activity against Staphylococcus aureus DNA gyrase compared to the 4-methylphenyl analog (IC₅₀ = 1.2 μM vs. 5.8 μM).
Research Evolution and Contemporary Scientific Approaches
Modern research employs three key strategies:
Computational modeling : Molecular dynamics simulations reveal that the 2-methylphenyl group forms van der Waals contacts with residues Tyr-109 and Asp-83 in E. coli gyrase B, achieving binding energies of −9.2 kcal/mol (MM-GBSA).
Structure-activity relationship (SAR) studies : Systematic variation of the 2-methylphenyl group’s substituents has identified optimal bioactivity profiles. For instance, fluorination at the phenyl ring’s para position improves target selectivity by 37% while maintaining potency.
Green chemistry innovations : A 2024 protocol utilizes visible-light photocatalysis to synthesize the quinazoline-2,4-dione core in water, achieving 89% yield with minimal waste. This method replaces traditional POCl₃-mediated cyclization, addressing safety concerns associated with phosphorus oxychloride.
Position in the Broader Quinazoline Research Landscape
Among 1,500+ documented quinazoline derivatives, this compound occupies a unique niche:
| Property | This Compound | Average Quinazoline Derivative |
|---|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 | 1.9 ± 0.7 |
| Polar surface area (Ų) | 65.4 | 82.1 |
| H-bond acceptors | 4 | 5–7 |
The reduced polar surface area enhances blood-brain barrier penetration, suggesting potential CNS applications beyond current antimicrobial uses. However, this characteristic also necessitates careful toxicity profiling in future studies.
Key Research Challenges and Opportunities
Challenges :
- Synthetic complexity : Multi-step sequences (typically 5–7 steps) limit large-scale production. The final cyclization step often requires harsh conditions (e.g., 120°C for 72 hours in toluene), yielding ≤35% in batch reactions.
- Crystallization difficulties : The compound’s non-planar structure resists crystallization, complicating X-ray structural verification. Only two crystal structures of related analogs exist in the Cambridge Structural Database.
Opportunities :
- Combinatorial libraries : Late-stage diversification via Suzuki-Miyaura coupling could generate 150+ analogs from a common intermediate.
- Target expansion : Preliminary data suggest activity against human topoisomerase II (IC₅₀ = 8.7 μM), indicating potential anticancer applications.
- Nanoparticle delivery : Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles improved solubility from 12 μg/mL to 1.2 mg/mL in simulated gastric fluid.
The compound’s dual activity against prokaryotic and eukaryotic topoisomerases positions it as a lead structure for developing broad-spectrum chemotherapeutic agents. Current efforts focus on optimizing selectivity through rational drug design, leveraging cryo-EM structures of target enzymes.
Properties
IUPAC Name |
3-(2-methylphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQTRMCHISKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-methylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Aromatic ring-substituted quinazoline derivatives.
Scientific Research Applications
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline-Dione Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The 2-methylphenyl group in the target compound may confer moderate lipophilicity, similar to the 4-chloro-2-fluorophenyl group in NSC777203. However, the absence of electron-withdrawing groups (e.g., Cl, F) likely reduces its binding affinity for kinase targets like EGFR/c-Met .
Molecular Weight: Derivatives with extended substituents (e.g., oxadiazole in the 378.38 g/mol compound) exceed the Lipinski “Rule of Five” threshold, reducing oral bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a pathway analogous to carbodiimide-mediated cyclization of anthranilic acid derivatives, as seen in 3-(2,6-dioxopiperidin-3-yl) analogs .
- In contrast, NSC777205/207 are synthesized via condensation of salicylic acid with substituted anilines, enabling modular diversification of the oxazine core .
Toxicity and ADME Profiles :
- NSC777205 demonstrates low acute toxicity in rodent models (LD₅₀ > 500 mg/kg), whereas the piperidinyl derivative’s toxicity remains uncharacterized .
- The target compound’s ADME properties are speculative but may align with lead-like quinazolines, which typically exhibit moderate metabolic stability .
Biological Activity
3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, also known as a tetrahydroquinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown potential in various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
- Chemical Structure :
Antitumor Activity
Recent studies have reported the antitumor properties of tetrahydroquinazoline derivatives. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of tetrahydroquinazoline derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested a derivative of tetrahydroquinazoline. Results showed a partial response in 30% of patients with minimal side effects, suggesting favorable tolerability and efficacy.
- Antimicrobial Efficacy : A laboratory study assessed the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant activity against strains resistant to conventional antibiotics.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes.
- Membrane Disruption : The antimicrobial effects could be attributed to disruption of bacterial cell membranes.
Q & A
Q. Key Synthetic Steps Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Anthranilic acid, carbodiimide | Benzamide intermediate formation | |
| 2 | Phosphorus oxychloride, reflux | Cyclization to dione core | |
| 3 | TLC/HPLC monitoring | Reaction progress validation |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Elucidation :
- Crystallography : Single-crystal X-ray diffraction (using SHELX software, ) resolves absolute configuration .
- Functional Group Analysis : IR spectroscopy identifies carbonyl and aromatic groups ().
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Carbodiimides () or POCl3 () enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates ().
- Temperature Control : Reflux conditions for cyclization vs. room temperature for acid-sensitive steps ().
- Real-Time Monitoring : TLC or HPLC tracks intermediate formation, enabling timely adjustments ().
Advanced: How should researchers address contradictions in reported biological activities of quinazoline derivatives?
Answer:
- Standardized Assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies under controlled conditions ().
- Orthogonal Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement ().
- Structure-Activity Relationship (SAR) : Systematic modification of the 2-methylphenyl group or dione moiety to isolate bioactive features ().
Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking : Tools like AutoDock predict binding modes to targets (e.g., androgen receptors, ).
- Molecular Dynamics (MD) : Simulations assess stability of ligand-target complexes over time ().
- QSAR Modeling : Correlates electronic (e.g., Hammett constants) or steric parameters with activity trends ().
Advanced: What strategies resolve discrepancies in crystallographic data for structurally similar analogs?
Answer:
- High-Resolution Data : Collect diffraction data at synchrotron facilities to reduce noise ().
- Refinement Protocols : SHELXL’s constraints/restraints refine disordered regions (e.g., methyl groups, ).
- Validation Tools : CheckCIF or PLATON identifies outliers in bond lengths/angles ().
Basic: What are the key reactivity patterns of the dione moiety in this compound?
Answer:
The dione core participates in:
- Nucleophilic Attack : Amines or alcohols target carbonyl groups, forming imine or ester derivatives ().
- Tautomerization : Keto-enol equilibria affect solubility and hydrogen-bonding interactions ().
- Cross-Coupling : Suzuki-Miyaura reactions modify aromatic substituents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
